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Abstract

Nickel(ll) iodide (Nil2) is a layered van der Waals (vdW) material that has garnered significant
interest for its unique magnetic properties in the two-dimensional (2D) limit.[1][2] As a member
of the transition metal dihalide family, it exhibits a layered crystal structure where individual Nilz
sheets are held together by weak van der Waals forces.[1][3] The ability to isolate individual
monolayers from a bulk crystal is paramount for exploring their 2D properties. This process,
known as exfoliation, is governed by the interlayer binding or exfoliation energy. A low
exfoliation energy is a key indicator for the feasibility of producing 2D materials through
common techniques like micromechanical cleavage.[4] This guide provides an in-depth
analysis of the theoretical exfoliation energy of Nilz, the computational methodologies used for
its determination, and the implications for materials research.

Introduction to Exfoliation Energy

The exfoliation energy is defined as the energy required to peel a single atomic layer from the
surface of a bulk material.[5] It is a fundamental parameter in the science and engineering of
2D materials, as it directly predicts the feasibility of synthesizing monolayers from their bulk
counterparts.[4] While direct experimental measurement of exfoliation energy is challenging,
Density Functional Theory (DFT) has emerged as a powerful and widely used computational
tool to accurately calculate this value.[4][5] Materials with low exfoliation energies, such as
graphite, are readily exfoliated, whereas those with higher energies present significant
challenges.
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Crystal Structure of Nilz

Bulk Nilz crystallizes in a trigonal layered structure belonging to the R-3m space group.[6][7]
The structure consists of sheets of edge-sharing Nils octahedra.[3][6] These layers are stacked
along the c-axis and are separated by a van der Waals gap, with weak interlayer forces holding
the crystal together.[1][3] This inherently layered nature is the primary structural reason that
Nilz is a candidate for exfoliation into 2D sheets.

Theoretical Exfoliation Energy of Nilz

Computational studies using Density Functional Theory have been employed to determine the
exfoliation energy of Nilz. The calculated value provides a quantitative measure of its interlayer
adhesion.

Quantitative Data

A key finding from DFT simulations is that bulk Nilz possesses a cleavage energy of 0.26 J/mz2.
[8] This value is notably lower than that of graphite (0.36 J/m?), the parent material of graphene,
indicating that fabricating 2D Nilz crystals via exfoliation is experimentally feasible.[8]
Qualitative assessments corroborate this, stating that the exfoliation energy of Nilz is smaller
than that of graphene or MoSz, making it relatively easy to yield monolayers.[1]

The following table summarizes the theoretical exfoliation energy of Nilz in comparison to other
well-known layered materials.

Exfoliation Energy Exfoliation Energy

Material Reference(s)
(I/m?) (meVIA?)
**Nickel(ll) lodide
_ 0.26 16.2 [8]
(Nil2) **
Graphene (from
_ 0.36 225 [8]
Graphite)
Molybdenum Disulfide
~0.36 22.7 [4]

(Mo0S2)
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Note: Conversion factor used: 1 J/m2 = 62.42 meV/A2. Values for Graphene and MoS2 may
vary slightly between different computational studies.

Computational Methodology for Determining
Exfoliation Energy

The theoretical exfoliation energy is typically calculated using first-principles methods based on
Density Functional Theory (DFT). The protocol involves a rigorous computational workflow to

ensure accuracy.

The Bulk-to-Monolayer Approach

A robust and computationally efficient method calculates the exfoliation energy (E_exf) as the
difference between the total energy of the bulk material (per layer) and the total energy of a
single, isolated monolayer.[5][9]

E_exf = E_monolayer - E_bulk_per_layer

This approach is advantageous as it avoids the need for complex slab calculations and
inherently accounts for the geometric relaxation of the exfoliated single layer.[5]

Key Computational Details

A standard DFT protocol for this calculation includes the following steps:

o Software: Calculations are often performed using plane-wave DFT codes like the Vienna Ab
Initio Simulation Package (VASP).[10]

o Exchange-Correlation Functional: A generalized gradient approximation (GGA) functional,
such as the Perdew-Burke-Ernzerhof (PBE), is commonly used.[10]

e Van der Waals Correction: Accurately describing the weak interlayer forces is critical. This is
achieved by incorporating van der Waals corrections into the DFT calculation. Common
methods include Grimme's DFT-D schemes (e.g., -D2, -D3) or vdW-DF functionals (e.g.,
optB88-vdW).[9][10][11] The choice of dispersion correction scheme can significantly impact
the results, as standard schemes may overestimate interactions in ionic layered materials.[9]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.nanolett.7b04201
https://pubs.acs.org/doi/10.1021/acs.jctc.0c00149
https://pubs.acs.org/doi/abs/10.1021/acs.nanolett.7b04201
https://next-gen.materialsproject.org/materials/mp-27638
https://next-gen.materialsproject.org/materials/mp-27638
https://pubs.acs.org/doi/10.1021/acs.jctc.0c00149
https://next-gen.materialsproject.org/materials/mp-27638
https://arxiv.org/abs/1611.05234
https://pubs.acs.org/doi/10.1021/acs.jctc.0c00149
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Structural Relaxation: The calculations begin with the full geometry optimization of the bulk
crystal structure to find its lowest energy state. Subsequently, an isolated monolayer is
placed in a large simulation cell (with sufficient vacuum spacing to prevent interaction
between periodic images) and is also allowed to fully relax.

e Energy Calculation: Single-point energy calculations are performed on the optimized bulk
and monolayer structures to obtain the highly accurate total energies needed for the final
exfoliation energy calculation.

The following diagram illustrates the typical computational workflow.
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Click to download full resolution via product page
Caption: Computational workflow for determining exfoliation energy using DFT.

Implications and Logical Relationships

The low theoretical exfoliation energy of Nilz has direct and significant implications for its
practical application in scientific research. It establishes a clear logical connection between the
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material's fundamental structure and its potential for creating novel 2D devices.

The feasibility of exfoliation opens the door to investigating the rich physics of monolayer and
few-layer Nilz, which is known to host intriguing magnetic and multiferroic properties distinct
from its bulk form.[12][13] The ability to produce high-quality 2D flakes is the first and most
critical step toward harnessing these properties for next-generation spintronic and
nanoelectronic applications.

The diagram below outlines the logical progression from crystal structure to experimental

feasibility.
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Caption: Logical relationship from crystal structure to research applications.

Conclusion
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The theoretical exfoliation energy of layered Nilz has been calculated to be approximately 0.26
J/m2, a value lower than that of graphite.[8] This finding, robustly determined through Density
Functional Theory, classifies Nil2 as a material that can be readily exfoliated into 2D layers. The
computational protocols for determining this value are well-established, relying on the energy
difference between the bulk and monolayer forms while critically including van der Waals
corrections to accurately model the weak interlayer forces. This low exfoliation energy is a
crucial enabling factor, paving the way for extensive experimental investigation into the novel
magnetic and electronic phenomena of 2D Nilz for advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nii2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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